ヒヨスチアミン塩酸塩

概要

説明

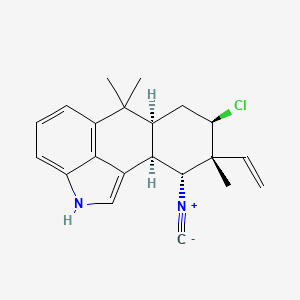

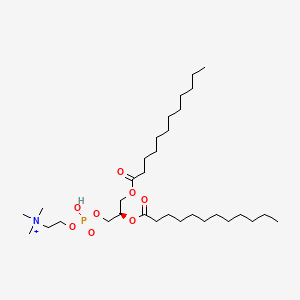

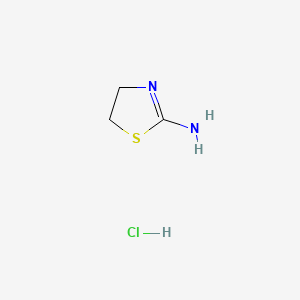

Hyoscyamine hydrochloride is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna). This compound is known for its anticholinergic properties and is used to treat various gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

科学的研究の応用

Hyoscyamine hydrochloride has a wide range of scientific research applications:

作用機序

Target of Action

Hyoscyamine hydrochloride primarily targets muscarinic receptors in various tissues and organs . These receptors play a crucial role in the parasympathetic nervous system, influencing functions such as heart rate, digestion, respiratory rate, salivation, and other activities related to rest and digestion .

Mode of Action

Hyoscyamine hydrochloride acts by competitively and non-selectively antagonizing muscarinic receptors . This antagonism occurs in smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system leads to cognitive effects .

Biochemical Pathways

Hyoscyamine hydrochloride affects the cholinergic pathways by blocking the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system . This results in decreased motility of the gastrointestinal (GI) tract and reduced secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Pharmacokinetics

Hyoscyamine hydrochloride is well absorbed and undergoes metabolism in the liver . It is excreted via the kidneys . The onset of action is within 2 to 3 minutes, and the duration of action for regular release is 4 to 6 hours . The elimination half-life for regular release is 2 to 3.5 hours . These properties impact the bioavailability and efficacy of the drug.

Result of Action

The molecular and cellular effects of hyoscyamine hydrochloride’s action include reduced motility and secretions in the GI tract, leading to relief from spasms and other symptoms associated with conditions like irritable bowel syndrome and peptic ulcers . It also helps control some of the symptoms of Parkinson’s disease and abnormal respiratory symptoms in patients with lung disease .

Action Environment

Environmental factors such as diet, other medications, and overall health status can influence the action, efficacy, and stability of hyoscyamine hydrochloride . For instance, when used along with opioids or other anti-peristaltic agents, measures to prevent constipation are especially important given the risk of paralytic ileus .

生化学分析

Biochemical Properties

Hyoscyamine hydrochloride plays a crucial role in biochemical reactions, particularly in the biosynthesis of tropane alkaloids. It interacts with enzymes such as hyoscyamine 6β-hydroxylase, which catalyzes the hydroxylation of hyoscyamine to produce scopolamine . This enzyme is essential in the metabolic pathway of tropane alkaloids and is found in various Solanaceae plants. The interaction between hyoscyamine hydrochloride and hyoscyamine 6β-hydroxylase involves binding to the enzyme’s active site, leading to the conversion of hyoscyamine to scopolamine.

Cellular Effects

Hyoscyamine hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholine receptors, leading to reduced parasympathetic nervous system activity . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, hyoscyamine hydrochloride can alter neurotransmitter release and synaptic transmission, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of hyoscyamine hydrochloride involves its binding to acetylcholine receptors, specifically muscarinic receptors . This binding inhibits the action of acetylcholine, a neurotransmitter, leading to decreased parasympathetic activity. Additionally, hyoscyamine hydrochloride can inhibit enzymes such as hyoscyamine 6β-hydroxylase, affecting the biosynthesis of other tropane alkaloids. These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hyoscyamine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that hyoscyamine hydrochloride remains stable under controlled conditions, but its degradation can lead to reduced efficacy . Long-term exposure to hyoscyamine hydrochloride in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholine receptors and consistent biochemical effects.

Dosage Effects in Animal Models

The effects of hyoscyamine hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit acetylcholine receptors without causing significant adverse effects . At high doses, hyoscyamine hydrochloride can lead to toxic effects, including severe inhibition of parasympathetic activity, resulting in symptoms such as dry mouth, blurred vision, and tachycardia. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without toxicity.

Metabolic Pathways

Hyoscyamine hydrochloride is involved in the metabolic pathways of tropane alkaloids. It interacts with enzymes such as hyoscyamine 6β-hydroxylase, which converts hyoscyamine to scopolamine . This pathway involves several steps, including hydroxylation and epoxidation, leading to the production of scopolamine. The metabolic flux and levels of metabolites are influenced by the activity of hyoscyamine hydrochloride and its interactions with enzymes and cofactors.

Transport and Distribution

Within cells and tissues, hyoscyamine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of hyoscyamine hydrochloride are influenced by these interactions, affecting its overall efficacy and function. In tissues, hyoscyamine hydrochloride can accumulate in specific regions, leading to localized effects.

Subcellular Localization

The subcellular localization of hyoscyamine hydrochloride plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that hyoscyamine hydrochloride reaches its intended site of action, such as acetylcholine receptors on the cell membrane. The localization of hyoscyamine hydrochloride influences its ability to inhibit receptors and enzymes effectively.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0 to 300°C. The reaction time is usually between 2 to 10 hours .

Industrial Production Methods: Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants like Scopolia japonica, belladonna, and Angelica dahurica. The extracted hyoscyamine is then purified through recrystallization using solvents such as ethyl acetate to obtain the pure product .

化学反応の分析

Types of Reactions: Hyoscyamine hydrochloride undergoes various chemical reactions, including:

Hydroxylation: The hydroxylation of hyoscyamine to 6β-hydroxy hyoscyamine is another common reaction catalyzed by H6H.

Common Reagents and Conditions:

Oxidation: The enzyme hyoscyamine 6β-hydroxylase (H6H) is used as a reagent for the oxidation process.

Hydroxylation: Similar to oxidation, H6H is used for hydroxylation reactions.

Major Products:

Scopolamine: Formed through the oxidation of hyoscyamine.

6β-Hydroxy Hyoscyamine: Formed through the hydroxylation of hyoscyamine.

類似化合物との比較

Atropine: Hyoscyamine is the levo-isomer of atropine and shares similar anticholinergic properties.

Scopolamine: Another tropane alkaloid with similar uses but fewer adverse effects and higher physiological activity.

Uniqueness: Hyoscyamine hydrochloride is unique due to its specific anticholinergic properties and its ability to treat a wide range of gastrointestinal disorders. It is also distinct in its molecular structure as the levo-isomer of atropine, which contributes to its specific pharmacological effects .

特性

CAS番号 |

5934-50-9 |

|---|---|

分子式 |

C17H24ClNO3 |

分子量 |

325.8 g/mol |

IUPAC名 |

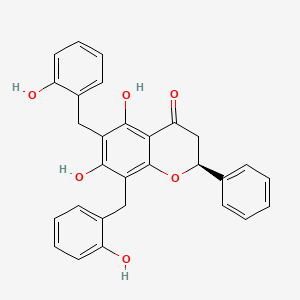

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |

InChIキー |

OJIPQOWZZMSBGY-QJUJUZMZSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |

異性体SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

5934-50-9 |

ピクトグラム |

Acute Toxic |

同義語 |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hyoscyamine hydrochloride interact with biological systems, and what are the downstream effects of this interaction?

A1: Hyoscyamine hydrochloride exerts its effects by binding to muscarinic receptors. [] This binding competitively inhibits the actions of acetylcholine, a neurotransmitter. [] This inhibition leads to a decrease in smooth muscle contractions and a reduction in secretions from glands. [] The specific effects observed depend on the location and subtype of muscarinic receptors targeted.

Q2: Can you elaborate on the binding affinity of hyoscyamine hydrochloride to different hydrocolloids?

A2: Research indicates that hyoscyamine hydrochloride exhibits varying degrees of binding affinity to different hydrocolloids. [] Notably, carrageenan displays the highest binding affinity, followed by sodium carboxymethylcellulose, furcellaran, and sodium alginate. [] In contrast, locust bean gum, pectin, gum tragacanth, and gum acacia demonstrate considerably lower binding affinities for hyoscyamine hydrochloride. [] This binding behavior can influence the drug's release and absorption characteristics in formulations containing these hydrocolloids.

Q3: Are there analytical methods available for the separation and quantification of hyoscyamine hydrochloride from similar compounds?

A3: Yes, high-speed, high-pressure liquid chromatography (HPLC) offers a robust method for separating and quantifying hyoscyamine hydrochloride from similar tropane alkaloids, such as scopolamine hydrobromide. [] This method utilizes a silica gel column with a 10% methanol in chloroform mobile phase for effective separation. [] A differential refractive index detector enables accurate quantitation by measuring the area under the curve of the eluted peaks. [] This technique proves valuable in pharmaceutical analysis for quality control and research purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

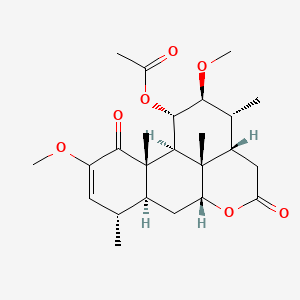

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)

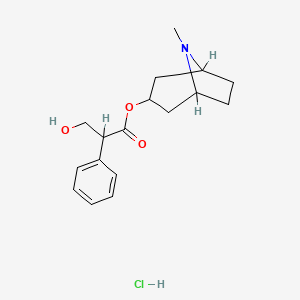

![N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA](/img/structure/B1206244.png)